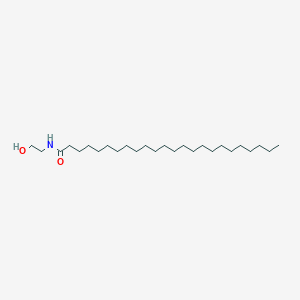
N-(2-Hydroxyethyl)tetracosanamide
准备方法
合成路线和反应条件: 二十碳酰基乙醇酰胺可以通过二十碳酸与乙醇胺的反应合成。 该反应通常涉及二十碳酸羧基的活化,然后乙醇胺亲核进攻形成酰胺键 . 反应条件通常包括使用偶联剂,例如二环己基碳二亚胺 (DCC),以及催化剂,例如 4-二甲氨基吡啶 (DMAP),以促进反应。
工业生产方法: 二十碳酰基乙醇酰胺的工业生产可能涉及类似的合成路线,但规模更大。 该过程需要优化反应条件以确保高产率和纯度。 这可能包括使用连续流反应器和先进的纯化技术,如色谱法,以分离所需产物 .
化学反应分析
反应类型: 二十碳酰基乙醇酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或其他氧化衍生物。
还原: 还原反应可以将酰胺基转化为胺或其他还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用还原剂,例如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 卤代烷或酰氯等试剂可用于取代反应.
主要生成物:
氧化: 羧酸或酮。
还原: 胺或醇。
取代: 各种取代的乙醇酰胺衍生物.
科学研究应用
二十碳酰基乙醇酰胺具有多种科学研究应用,包括:
化学: 它被用作模型化合物来研究脂肪酰基乙醇胺的行为及其与其他分子的相互作用。
生物学: 对二十碳酰基乙醇酰胺的研究有助于了解其在内源性大麻素系统中的作用及其对细胞过程的影响。
医学: 该化合物正在研究其潜在的治疗效果,包括抗炎和神经保护特性。
作用机制
二十碳酰基乙醇酰胺的作用机制涉及其与内源性大麻素系统的相互作用。 它与大麻素受体结合,特别是 CB1 和 CB2 受体,影响各种生理过程,例如疼痛调节、食欲调节和免疫反应 . 该化合物也可能与其他分子靶点和途径相互作用,包括参与脂质代谢和信号转导的途径 .
类似化合物:
油酰基乙醇酰胺: 脂肪酰基乙醇胺家族的另一个成员,以其在食欲调节和能量平衡中的作用而闻名。
棕榈酰基乙醇酰胺: 以其抗炎和镇痛特性而闻名。
硬脂酰基乙醇酰胺: 研究其对脂质代谢和细胞信号转导的影响.
二十碳酰基乙醇酰胺的独特性: 二十碳酰基乙醇酰胺因其长链结构和与内源性大麻素系统的特定相互作用而独一无二。 其在脑脊液中的存在和潜在的神经保护作用使其有别于其他类似化合物 .
相似化合物的比较
Oleoyl Ethanolamide: Another member of the fatty N-acyl ethanolamine family, known for its role in appetite regulation and energy balance.
Palmitoyl Ethanolamide: Known for its anti-inflammatory and analgesic properties.
Stearoyl Ethanolamide: Studied for its effects on lipid metabolism and cellular signaling.
Uniqueness of Lignoceroyl Ethanolamide: Lignoceroyl ethanolamide is unique due to its long-chain structure and specific interactions with the endocannabinoid system. Its presence in cerebrospinal fluid and potential neuroprotective effects distinguish it from other similar compounds .
生物活性
N-(2-Hydroxyethyl)tetracosanamide, also known as lignoceroyl ethanolamide, is a long-chain fatty acyl ethanolamine that has garnered attention for its potential biological activities. This compound is characterized by its structure, which includes a long hydrophobic tetracosanoyl chain and a hydroxyethyl group. This article explores the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C26H53NO2
- Molecular Weight : 409.73 g/mol
- CAS Number : 10015-68-6
This compound is believed to exert its biological effects through several mechanisms:
- Endocannabinoid System Modulation : It may interact with cannabinoid receptors, influencing pain perception and inflammation.
- Neuroprotective Effects : Similar compounds have shown potential in protecting neural cells from oxidative stress and apoptosis.
- Anti-inflammatory Activity : Preliminary studies suggest that it can modulate inflammatory pathways, potentially reducing chronic inflammation.
Biological Activity Overview
In Vitro Studies
A study conducted on human neuronal cell lines demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were exposed to inflammatory stimuli. This suggests its potential as an anti-inflammatory agent in neurological disorders.
In Vivo Studies
Research involving animal models has shown that administration of this compound resulted in a marked decrease in pain responses during inflammatory conditions. The compound was effective in reducing hyperalgesia in rats subjected to formalin-induced pain, indicating its analgesic properties.
Case Studies
- Neuroprotection in Rodent Models : In a study investigating neuroprotective agents for Alzheimer's disease, this compound was administered to rodent models exhibiting neurodegeneration. The results indicated a significant improvement in cognitive functions and a reduction in amyloid-beta plaque formation.
- Chronic Pain Management : A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Participants reported a notable decrease in pain levels and improved quality of life over a 12-week treatment period.
Safety and Toxicology
Toxicological assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses. Studies report no significant adverse effects during both acute and chronic exposure scenarios. However, further investigations are warranted to fully understand its long-term safety profile.
属性
IUPAC Name |
N-(2-hydroxyethyl)tetracosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h28H,2-25H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPVEPFLQVCCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560546 | |
| Record name | N-(2-Hydroxyethyl)tetracosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10015-68-6 | |
| Record name | N-(2-Hydroxyethyl)tetracosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















